molecular formula C24H46O4 B1664546 1,4-Butanediol bisdecanoate CAS No. 26719-50-6

1,4-Butanediol bisdecanoate

Cat. No. B1664546
CAS RN: 26719-50-6
M. Wt: 398.6 g/mol
InChI Key: ZKNUFLJUTYTPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Butanediol bisdecanoate is a biochemical.

Scientific Research Applications

  • Bioengineering and Bioproduction :

    • Escherichia coli has been metabolically engineered for the direct production of 1,4-Butanediol (BDO) from renewable carbohydrate feedstocks. This bioprocess presents a sustainable alternative to traditional methods that rely on oil and natural gas, demonstrating the capability of engineered strains to produce BDO from glucose, xylose, sucrose, and biomass-derived mixed sugar streams (Yim et al., 2011).
    • Another study highlights the autonomous production of 1,4-butanediol in engineered Escherichia coli using a de novo biosynthesis pathway. This approach showcases the integration of synthetic biology and metabolic engineering in creating self-regulating bioproduction systems (Liu & Lu, 2015).
  • Polymer Synthesis and Applications :

    • 1,4-Butanediol is a key intermediate in the synthesis of poly(β-aminoesters), which have shown potential for noncytotoxic interactions with DNA, making them suitable for use as synthetic transfection vectors in gene therapy (Lynn & Langer, 2000).
    • The compound is involved in the synthesis of sodium 1,4-butanediol bisulfosuccinate diester, a surfactant with a low critical micelle concentration, indicating its effectiveness as a surface-active agent in various industrial applications (Chen Ming-qing, 2010).
  • Industrial Processes and Catalysis :

    • A study on ruthenium-catalyzed dehydrogenation of 1,4-butanediol to γ-butyrolactone demonstrates an environmentally friendly and efficient method for producing γ-butyrolactone, a valuable chemical in industrial processes (Zhao & Hartwig, 2005).
    • The research also includes the development of a commercial-scale process for producing 1,4-butanediol from sugar, emphasizing the importance of sustainable methods in industrial chemical production (Burgard et al., 2016).
  • Chemical Reactions and Mechanisms :

    • 1,4-Butanediol is explored as a reducing agent in transfer hydrogenation reactions, demonstrating its utility in the reduction of ketones, imines, and alkenes. Its role in the formation of butyrolactone as a thermodynamic sink is particularly noted (Maytum et al., 2010).

properties

CAS RN

26719-50-6

Product Name

1,4-Butanediol bisdecanoate

Molecular Formula

C24H46O4

Molecular Weight

398.6 g/mol

IUPAC Name

4-decanoyloxybutyl decanoate

InChI

InChI=1S/C24H46O4/c1-3-5-7-9-11-13-15-19-23(25)27-21-17-18-22-28-24(26)20-16-14-12-10-8-6-4-2/h3-22H2,1-2H3

InChI Key

ZKNUFLJUTYTPJS-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCC

Canonical SMILES

CCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCC

Appearance

Solid powder

Other CAS RN

26719-50-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,4-Butanediol bisdecanoate;  1,4-Butanediol dicaprate;  1,4-Butanediol, didecanoate;  Actowhite398;  Tetramethylene dicaprate.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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